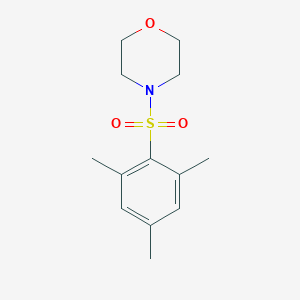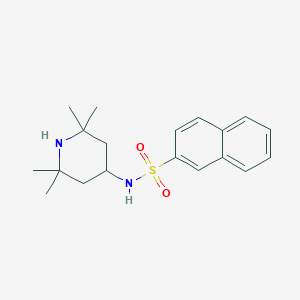![molecular formula C18H23NO3S B225181 1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225181.png)
1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine, also known as E-4031, is a selective blocker of the rapid component of the delayed rectifier potassium current (Ikr) in cardiac cells. Ikr is responsible for the repolarization of the cardiac action potential, and its inhibition by E-4031 can lead to prolongation of the QT interval on the electrocardiogram (ECG). E-4031 has been widely used in scientific research to study the mechanisms of cardiac arrhythmias and to develop new antiarrhythmic drugs.
作用機序
1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine selectively blocks the Ikr current in cardiac cells by binding to the channel pore and preventing potassium ions from passing through. This leads to prolongation of the action potential duration and the QT interval on the ECG. 1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine has little or no effect on other cardiac ion channels such as the L-type calcium current or the sodium current.
Biochemical and Physiological Effects
1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine has been shown to have a number of biochemical and physiological effects in addition to its action on the Ikr channel. It has been shown to inhibit the activity of the hERG potassium channel, which is responsible for the rapid component of the delayed rectifier current in non-cardiac cells. 1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine has also been shown to inhibit the activity of the ATP-sensitive potassium channel in pancreatic beta cells, which can lead to insulin secretion.
実験室実験の利点と制限
1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine has several advantages for laboratory experiments. It is a highly selective blocker of the Ikr current, and it has little or no effect on other cardiac ion channels. This makes it a useful tool for studying the role of Ikr channels in cardiac electrophysiology and arrhythmias. 1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine is also relatively easy to synthesize and purify, and it is commercially available from several chemical suppliers.
One limitation of 1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine is that it can induce arrhythmias in animal models and in human cardiac tissue preparations, which can limit its use in certain experimental settings. 1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine can also have off-target effects on other potassium channels, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine and related compounds. One direction is the development of new antiarrhythmic drugs that target Ikr channels. 1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine has been used as a screening tool for identifying potential drug candidates, but there is still a need for more effective and safer antiarrhythmic drugs.
Another direction is the study of the role of Ikr channels in other physiological processes beyond cardiac electrophysiology. 1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine has been shown to inhibit the activity of the hERG channel in non-cardiac cells, and it may have potential applications in other areas such as cancer research or drug discovery.
Overall, 1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine is a valuable tool for studying the mechanisms of cardiac arrhythmias and developing new antiarrhythmic drugs. Its selective action on the Ikr channel and its ease of synthesis and purification make it a useful compound for laboratory experiments.
合成法
1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine can be synthesized by the reaction of 1-bromo-4-ethoxy-2-naphthalenesulfonamide with 2-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or tetrahydrofuran, and the product is purified by column chromatography or recrystallization.
科学的研究の応用
1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine has been used extensively in scientific research to study the mechanisms of cardiac arrhythmias such as long QT syndrome, torsades de pointes, and ventricular fibrillation. It has also been used to develop new antiarrhythmic drugs that target Ikr channels. 1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine has been shown to be effective in inducing arrhythmias in animal models and in human cardiac tissue preparations, and it has been used to screen for potential antiarrhythmic drugs.
特性
製品名 |
1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine |
|---|---|
分子式 |
C18H23NO3S |
分子量 |
333.4 g/mol |
IUPAC名 |
1-(4-ethoxynaphthalen-1-yl)sulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C18H23NO3S/c1-3-22-17-11-12-18(16-10-5-4-9-15(16)17)23(20,21)19-13-7-6-8-14(19)2/h4-5,9-12,14H,3,6-8,13H2,1-2H3 |
InChIキー |
CLYPHKWGOSSFIF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCC3C |
正規SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCC3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate](/img/structure/B225113.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B225119.png)
![4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225126.png)
![1-[(4-Bromonaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B225131.png)





![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B225157.png)


